
(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H14F2N4O3 and its molecular weight is 396.354. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activity
Research into related quinazoline derivatives has shown potential antibacterial and antifungal activities. For instance, the synthesis and activity screening of some new pyrido quinazolones, which share structural motifs with the mentioned compound, have been explored. These studies reveal that quinazoline derivatives can exhibit significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (V. Singh, V. K. Pandey, 2006).
Supramolecular Chemistry
Quinoline-urea derivatives have been synthesized and characterized, demonstrating their capability to form complexes with silver(I). This behavior indicates their utility in the formation of supramolecular structures, which could have implications in materials science and nanotechnology. The study specifically explored the gelator behavior of these complexes in various solvents, highlighting the versatile potential of quinazoline and urea-based compounds in creating novel materials (D. Braga et al., 2013).
Antiproliferative and Antioxidant Activities
Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their biological activity. These compounds were tested against various cancer cell lines, demonstrating antiproliferative effects. Some derivatives showed specificity against certain cell lines, indicating potential in cancer treatment research. Additionally, these compounds exhibited significant antioxidant activity, further suggesting their utility in therapeutic applications (I. Perković et al., 2016).
Synthesis and Chemical Behavior
Research into the synthetic pathways and chemical behavior of related compounds, including various urea derivatives, provides insight into the chemical properties and reactions of quinazoline-urea compounds. These studies contribute to the broader understanding of their reactivity and potential applications in chemical synthesis, pharmaceuticals, and materials science. For example, the synthesis and reactivity of dihydroquinazolines under microwave-promoted conditions have been explored, demonstrating efficient routes to these compounds which could be relevant to the synthesis and modification of the mentioned compound (R. Sarma, D. Prajapati, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-furancarboxaldehyde with 2-aminobenzophenone to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid. This intermediate is then reacted with 2,6-difluoroaniline to form the desired product.", "Starting Materials": [ "2-furancarboxaldehyde", "2-aminobenzophenone", "2,6-difluoroaniline" ], "Reaction": [ "Step 1: Condensation of 2-furancarboxaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid.", "Step 2: Conversion of 3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.", "Step 3: Reaction of the acid chloride intermediate with 2,6-difluoroaniline in the presence of a base such as triethylamine to form (E)-1-(2,6-difluorophenyl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
941895-59-6 |
Molecular Formula |
C20H14F2N4O3 |
Molecular Weight |
396.354 |
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H14F2N4O3/c21-14-7-3-8-15(22)17(14)24-19(27)25-18-13-6-1-2-9-16(13)23-20(28)26(18)11-12-5-4-10-29-12/h1-10H,11H2,(H2,24,25,27) |
InChI Key |
OBWJGBCWYQTCKG-XIEYBQDHSA-N |
SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)NC(=O)NC4=C(C=CC=C4F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)

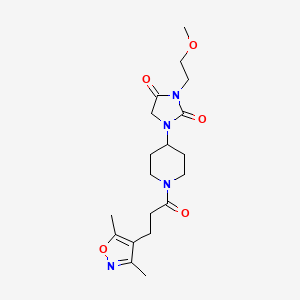
![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)
![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)
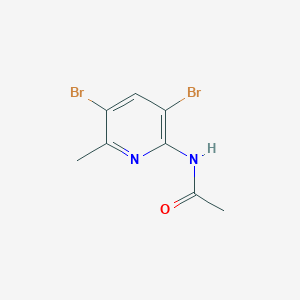
![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)
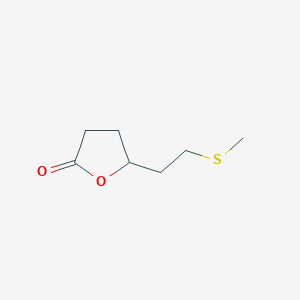
![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)
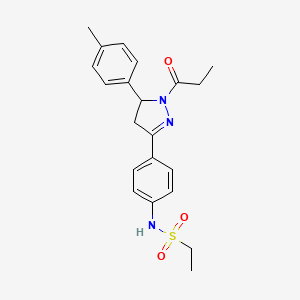
![(2Z)-N-1,3-benzodioxol-5-yl-2-{[(4-chlorophenyl)sulfonyl]hydrazono}-2H-chromene-3-carboxamide](/img/structure/B2965017.png)
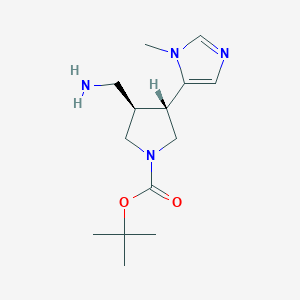
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)